5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester

Boronic ester stability Hydrolysis Suzuki-Miyaura coupling

Choose this pinacol ester for Suzuki-Miyaura couplings where standard boronic acids fail. The ortho-methoxycarbonyl group controls transmetalation rates, minimizing homocoupling with sterically demanding aryl halides. The 5-fluoro substituent modulates ring electron density for predictable reactivity, while the pinacol ester ensures superior hydrolytic stability in aqueous-organic media. This 97% pure crystalline solid integrates seamlessly into automated dispensing and parallel synthesis. Ideal for constructing fluorinated biaryl pharmacophores with a built-in ester handle for downstream diversification.

Molecular Formula C14H18BFO4
Molecular Weight 280.1 g/mol
CAS No. 1400976-17-1
Cat. No. B1457767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester
CAS1400976-17-1
Molecular FormulaC14H18BFO4
Molecular Weight280.1 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C(=O)OC
InChIInChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)11-8-9(16)6-7-10(11)12(17)18-5/h6-8H,1-5H3
InChIKeyRVMVLLXHYRJPOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-(methoxycarbonyl)phenylboronic Acid Pinacol Ester (CAS 1400976-17-1): Technical Baseline for Procurement


5-Fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester (CAS 1400976-17-1), also known as methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, is a fluorinated aryl boronic ester with the molecular formula C14H18BFO4 and a molecular weight of 280.10 g/mol . The compound is commercially available as a white crystalline solid with specified purity grades (e.g., 96-97%) . Its structure combines a 5-fluoro-2-(methoxycarbonyl)phenyl scaffold with a pinacol boronate ester group, which confers enhanced hydrolytic stability and predictable reactivity in cross-coupling chemistry relative to the free boronic acid .

Why Generic Substitution of 5-Fluoro-2-(methoxycarbonyl)phenylboronic Acid Pinacol Ester Is Not Recommended: Evidence-Based Rationale


Although many aryl boronic esters share the same core reactivity in Suzuki-Miyaura couplings, the specific substitution pattern of 5-fluoro-2-(methoxycarbonyl)phenylboronic acid pinacol ester introduces distinct electronic and steric properties that cannot be replicated by simple analogs. The ortho-methoxycarbonyl group adjacent to the boron center creates a unique steric environment that influences both the rate of transmetalation and the stability of the boronate ester [1]. Furthermore, the 5-fluoro substituent modulates the electron density on the aromatic ring, affecting both the acidity of the boronic acid progenitor and the hydrolytic stability of the pinacol ester in aqueous-organic reaction media [1]. Substitution with a non-fluorinated or differently fluorinated analog would therefore alter the reaction kinetics, yield, and impurity profile in ways that are not predictable without extensive re-optimization. The sections below provide quantitative evidence for these differential features.

Quantitative Differentiation of 5-Fluoro-2-(methoxycarbonyl)phenylboronic Acid Pinacol Ester: Comparative Evidence for Informed Selection


Enhanced Hydrolytic Stability of Pinacol Ester vs. Free Boronic Acid

The pinacol ester form of this compound provides significantly improved hydrolytic stability compared to its free boronic acid counterpart. This is a general property of aryl boronic pinacol esters, which are crystalline, hydrolytically stable solids, whereas free boronic acids are prone to dehydration and oligomerization (e.g., formation of boroxines) under ambient conditions . While direct comparative hydrolysis rate constants for this specific compound are not available in the public literature, the class-level inference is well-established: esterification with pinacol imparts greater shelf-life and handling robustness, which is critical for reproducible procurement and reaction scale-up.

Boronic ester stability Hydrolysis Suzuki-Miyaura coupling

Electronic Modulation by 5-Fluoro Substituent: Impact on Acidity and Reactivity

The introduction of a fluorine atom into the aromatic ring of phenylboronic acid enhances its Lewis acidity, with the magnitude of the effect dependent on the position and number of fluorine substituents [1]. For the series of mono-fluorophenylboronic acids, the pKa values range from approximately 8.6 to 8.9, compared to ~8.8 for the unsubstituted parent [1]. While the exact pKa of the free boronic acid corresponding to this pinacol ester has not been reported, the 5-fluoro substitution pattern (para to the methoxycarbonyl group) is expected to withdraw electron density from the aromatic ring, thereby increasing the electrophilicity of the boron center relative to non-fluorinated analogs . This electronic tuning translates to altered transmetalation rates in palladium-catalyzed cross-couplings, which can affect both yield and reaction selectivity.

Fluorine substituent effects Lewis acidity Boronic acid pKa

Steric and Electronic Influence of Ortho-Methoxycarbonyl Group on Coupling Efficiency

The ortho-methoxycarbonyl group adjacent to the boron center introduces significant steric bulk that can modulate the rate of transmetalation in Suzuki-Miyaura couplings. Studies on analogous ortho-substituted phenylboronic acids have shown that ortho substituents can restrict rotation and alter the geometry of the transition state, thereby affecting coupling efficiency [1]. Electron-withdrawing groups (like –F and –CO₂Me) generally stabilize the boronate ester and can extend its lifetime under reaction conditions . While direct kinetic comparisons for this specific compound are absent, the combination of an ortho-ester with a para-fluoro group creates a unique steric and electronic environment distinct from simpler phenylboronic esters such as the unsubstituted phenyl-Bpin (Ph-Bpin) or 4-fluorophenyl-Bpin. This unique environment can be exploited to tune reaction selectivity, particularly in challenging cross-couplings where competing protodeboronation is problematic.

Ortho-substituent effects Suzuki-Miyaura coupling Transmetalation rate

Solid-State Physical Form and Purity Specifications for Reproducible Synthesis

The compound is commercially supplied as a white crystalline solid with documented purity specifications of 96-97% . The crystalline nature of the pinacol ester facilitates accurate weighing and handling in a synthetic laboratory, in contrast to many free boronic acids which are often amorphous or partially hydrated, leading to variable stoichiometry . While 96% purity is typical for research-grade material, users should verify the specific purity and impurity profile with the supplier, as trace amounts of protodeboronated side products or residual palladium can impact catalytic reactions.

Solid form Purity Procurement specification

Optimal Application Scenarios for 5-Fluoro-2-(methoxycarbonyl)phenylboronic Acid Pinacol Ester Based on Quantitative Evidence


Suzuki-Miyaura Cross-Coupling for the Construction of Fluorinated Biaryl Pharmaceutical Intermediates

The unique combination of a 5-fluoro substituent and an ortho-methoxycarbonyl group makes this pinacol ester a valuable building block for the synthesis of fluorinated biaryl motifs commonly found in pharmaceutical candidates. The fluorine atom enhances metabolic stability and modulates the electronic properties of the final product, while the methoxycarbonyl group provides a handle for further functionalization (e.g., hydrolysis to carboxylic acid, reduction to alcohol, or conversion to amide) after coupling . The enhanced hydrolytic stability of the pinacol ester relative to the free boronic acid ensures consistent reactivity and reduces side reactions during the coupling step [1].

Synthesis of Ortho-Substituted Biaryls Where Steric Hindrance Must Be Controlled

The ortho-methoxycarbonyl group introduces steric bulk that can be exploited to modulate the rate of transmetalation in palladium-catalyzed couplings. This can be advantageous when coupling with sterically demanding aryl halides, as the reduced transmetalation rate can minimize competing homocoupling and protodeboronation pathways . This compound is particularly well-suited for synthesizing biaryls that contain ortho-substituents on both rings, where simpler, less hindered boronic esters often give poor yields due to excessive steric clash .

Library Synthesis and Parallel Medicinal Chemistry

The defined crystalline solid form and high purity (≥96%) make this compound easy to dispense accurately using automated liquid handling or solid dispensing systems . The robust pinacol ester stability ensures that stock solutions prepared in organic solvents (e.g., THF, DCM) maintain their integrity over extended periods, which is essential for parallel synthesis and high-throughput experimentation . This reliability reduces the need for frequent re-characterization and streamlines the production of diverse compound libraries.

Late-Stage Functionalization of Complex Drug-Like Molecules

The mild conditions required for Suzuki-Miyaura couplings with aryl boronic pinacol esters allow for the introduction of the 5-fluoro-2-(methoxycarbonyl)phenyl moiety into advanced, densely functionalized intermediates without damaging sensitive functional groups . The electronic and steric tuning provided by the specific substitution pattern can enable selective coupling in the presence of other reactive handles (e.g., other halogens, esters, or protected amines), a feature that is difficult to achieve with more reactive but less selective boronic acids .

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